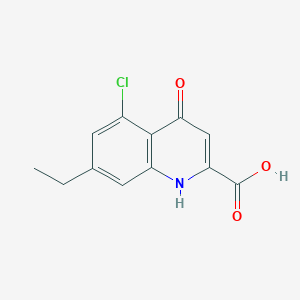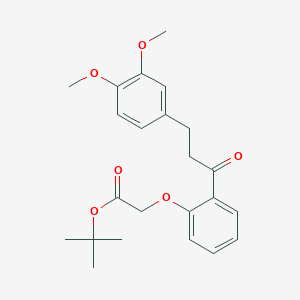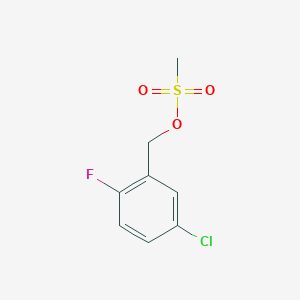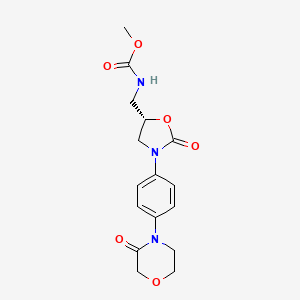
4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with a methoxy group, a methyl group, and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Boronate Ester: The boronate ester moiety can be introduced via a Suzuki coupling reaction. This involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Pyrimidine Ring Construction: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Methoxy and Methyl Substitution: The methoxy and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The boronate ester can participate in Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki coupling reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of new aryl-substituted pyrimidine derivatives.
科学的研究の応用
4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrimidine ring can interact with nucleic acids and proteins, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester moiety but with an aniline group instead of a pyrimidine ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar boronate ester but with different substituents.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure with a pyridine ring and sulfonamide group.
Uniqueness
4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a boronate ester moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and pharmaceutical research.
特性
分子式 |
C18H24BN3O3 |
|---|---|
分子量 |
341.2 g/mol |
IUPAC名 |
4-methoxy-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H24BN3O3/c1-12-9-13(19-24-17(2,3)18(4,5)25-19)11-14(10-12)21-16-20-8-7-15(22-16)23-6/h7-11H,1-6H3,(H,20,21,22) |
InChIキー |
NWHSQYLBGADTKA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=NC=CC(=N3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)


![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)

![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)

![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)

